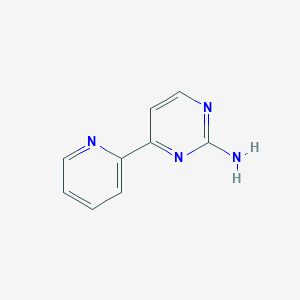

4-(piridin-2-il)pirimidin-2-amina

Descripción general

Descripción

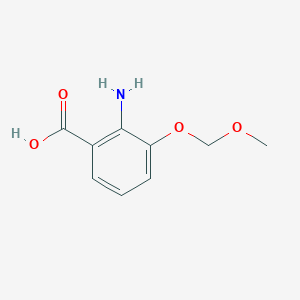

4-(Pyridin-2-yl)pyrimidin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The pyrimidine moiety is a common structural motif in many pharmaceuticals and bioactive molecules, and its derivatives are often explored for their biological activities.

Synthesis Analysis

The synthesis of compounds related to 4-(Pyridin-2-yl)pyrimidin-2-amine often involves the formation of pyrimidine rings through cyclization reactions. For instance, a series of ligands based on a 2,6-di(pyrimidin-4-yl)pyridine scaffold were synthesized, which suggests that similar synthetic strategies could be applied to synthesize the compound . Another study reported the synthesis of a compound from pyridine-4-carboxaldehyde and sulfadiazine, indicating that aldehyde precursors could be key in the synthesis of pyridine-pyrimidine derivatives .

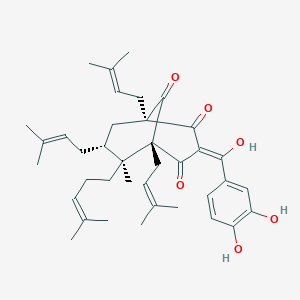

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including FTIR, NMR, and UV-Visible spectroscopy . X-ray crystallography has also been employed to determine the solid-state structure of these molecules, providing insights into their three-dimensional conformation and potential binding interactions .

Chemical Reactions Analysis

Compounds with pyrimidine and pyridine moieties can participate in a variety of chemical reactions. For example, they can form complexes with metal ions such as Zn(II) and Cu(II), which can be studied using UV/vis spectroscopy . The presence of functional groups like amines can influence the stability and reactivity of these complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be predicted using computational methods such as Density Functional Theory (DFT). These properties include ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, which are crucial for understanding the pharmacokinetic behavior of potential drug candidates . Additionally, molecular docking studies can provide insights into the interaction of these compounds with biological targets .

Aplicaciones Científicas De Investigación

Actividad antimicrobiana

4-(piridin-2-il)pirimidin-2-amina: los derivados han mostrado un prometedor potencial antibacteriano y antifúngico . Estos compuestos podrían servir como nuevos agentes antimicrobianos, especialmente en el contexto de la creciente resistencia a los medicamentos entre los patógenos.

Investigación del cáncer

a. Inhibición de CDK4/CDK6: Algunos derivados de This compound exhiben alta potencia y selectividad como inhibidores de las cinasas dependientes de ciclina CDK4 y CDK6. Estas cinasas regulan la progresión del ciclo celular y son objetivos validados para el descubrimiento de fármacos contra el cáncer . Investigar estos compuestos más a fondo puede conducir a posibles terapias contra el cáncer.

b. Inhibición de PLK4: La proteína quinasa serina/treonina PLK4 juega un papel crucial en la duplicación de centríolos, lo cual es esencial para mantener la integridad del genoma. Se ha observado una sobreexpresión de PLK4 en varios cánceres. Por lo tanto, los derivados de This compound podrían explorarse como agentes anticancerígenos candidatos al dirigirse a PLK4 .

Inhibición de proteína quinasa

a. Inhibición de CLK1 y DYRK1A: En estudios en curso, las pirido[3,4-g]quinazolinas (compuestos heteroaromáticos relacionados) se han identificado como inhibidores nanomolares de la cinasa similar a Cdc 1 (CLK1) y la cinasa regulada por tirosina de doble especificidad 1A (DYRK1A). Estas cinasas desempeñan funciones en la regulación del ciclo celular y podrían ser posibles objetivos terapéuticos .

Mecanismo De Acción

Target of Action

The primary target of 4-(Pyridin-2-yl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

4-(Pyridin-2-yl)pyrimidin-2-amine interacts with its target, PLK4, by inhibiting its activity . This inhibition disrupts the normal function of PLK4, leading to changes in the cell cycle and potentially preventing the proliferation of cancer cells .

Biochemical Pathways

The inhibition of PLK4 affects the centriole duplication pathway . This pathway is crucial for maintaining genome integrity, and its disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .

Pharmacokinetics

The compound exhibits good plasma stability and liver microsomal stability . These properties suggest that 4-(Pyridin-2-yl)pyrimidin-2-amine has a favorable pharmacokinetic profile, with potential for good bioavailability .

Result of Action

At the cellular level, 4-(Pyridin-2-yl)pyrimidin-2-amine presents excellent antiproliferative activity against breast cancer cells . This suggests that the compound’s action results in the inhibition of cancer cell growth .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4-(Pyridin-2-yl)pyrimidin-2-amine has been identified as a potent inhibitor of certain protein kinases, such as PLK4 . This interaction involves the formation of hydrogen bonds between the compound and the active site of the enzyme, leading to the inhibition of the enzyme’s activity .

Cellular Effects

In cellular studies, 4-(Pyridin-2-yl)pyrimidin-2-amine has demonstrated antiproliferative activity against breast cancer cells . It influences cell function by inhibiting the activity of key enzymes involved in cell division and growth . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-(Pyridin-2-yl)pyrimidin-2-amine involves binding interactions with biomolecules, particularly enzymes like PLK4 . The compound can inhibit or activate these enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, 4-(Pyridin-2-yl)pyrimidin-2-amine has shown good plasma stability and low risk of drug-drug interactions . Over time, it continues to exhibit its inhibitory effects on target enzymes, influencing cellular function .

Metabolic Pathways

Given its interaction with enzymes like PLK4, it may influence pathways related to cell division and growth .

Propiedades

IUPAC Name |

4-pyridin-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-12-6-4-8(13-9)7-3-1-2-5-11-7/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXVSZXHWDQESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377514 | |

| Record name | 4-(pyridin-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66521-65-1 | |

| Record name | 4-(pyridin-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 4-(pyridin-2-yl)pyrimidin-2-amine and how does it contribute to its potential as a drug template?

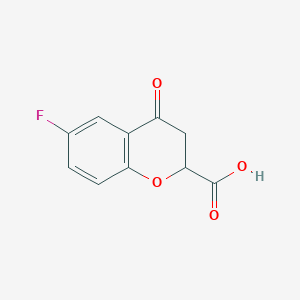

A1: 4-(Pyridin-2-yl)pyrimidin-2-amine is characterized by a planar structure with a pyridine ring and a pyrimidine ring linked together. [] This arrangement, along with the presence of an amino group, allows for diverse interactions with biological targets. X-ray diffraction studies have revealed the formation of Nsp2-H...N hydrogen bonds between molecules, leading to a dimeric structure in the solid state. [] This ability to form hydrogen bonds is crucial for interacting with specific amino acid residues within the active sites of enzymes, making it a promising template for drug design.

Q2: How does 4-(pyridin-2-yl)pyrimidin-2-amine interact with potential targets at the molecular level, particularly in the context of chronic myeloid leukemia (CML)?

A2: Molecular docking studies, using the kinase enzyme (PDB ID 2hyy) as a target relevant to CML, show that 4-(pyridin-2-yl)pyrimidin-2-amine exhibits an energy affinity of ΔG = -10.3 kcal/mol. [, ] While this binding affinity is slightly lower than the control molecule Imatinib (ΔG = -12.8 kcal/mol), the compound demonstrates key interactions. Notably, the amino group of the pyrimidine moiety anchors to Asp427 and His407 residues through hydrogen bonding. [] These residues are crucial for kinase activity, suggesting a potential mechanism for inhibiting this enzyme, which plays a significant role in CML.

Q3: What spectroscopic data supports the structural characterization of 4-(pyridin-2-yl)pyrimidin-2-amine?

A3: The compound has been characterized using FT-IR and UV-Vis spectroscopy. [] FT-IR analysis, supported by computational studies, confirmed the presence of Nsp2-H...N hydrogen bonds in the solid state. This is evident from the shift of N-H stretching vibration peaks to lower wavenumbers compared to the gas phase. [] UV-Vis spectroscopic analysis indicates a donor-acceptor system within the molecule, where the amino group acts as an electron donor and the pyridine and pyrimidine rings serve as electron acceptors. []

Q4: How does the electrostatic potential of 4-(pyridin-2-yl)pyrimidin-2-amine relate to its potential for drug design?

A4: Quantitative electrostatic potential analysis, conducted using the Multiwfn program, highlights regions of positive and negative electrostatic potential within the molecule. [, ] The most positive region (34.8 kcal/mol) is found near the N-H group, while the most negative regions (-35.4 and -34.0 kcal/mol) are located near the nitro group of the derivative N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine. [] Understanding these electrostatic potential distributions can guide the design of derivatives with enhanced binding affinity and specificity towards target proteins, further solidifying its potential as a lead compound in drug discovery.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thiazolo[4,5-c]quinolin-2-amine](/img/structure/B132059.png)

![1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B132079.png)